molecular formula C15H12BrNO2 B15042718 N-(4-Acetylphenyl)-4-bromobenzamide

N-(4-Acetylphenyl)-4-bromobenzamide

Cat. No.: B15042718
M. Wt: 318.16 g/mol
InChI Key: QGQIZTUSZYYDLU-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-4-bromobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-4-bromobenzamide typically involves the reaction of 4-bromoaniline with 4-acetylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and efficient catalysts ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-4-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-4-bromobenzamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, while the bromobenzamide moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-4-chlorobenzamide
  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(4-Acetylphenyl)-4-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in halogen bonding and can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H12BrNO2

Molecular Weight

318.16 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-bromobenzamide

InChI

InChI=1S/C15H12BrNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19)

InChI Key

QGQIZTUSZYYDLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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